3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine
Overview
Description
Pyrazolo[3,4-b]pyridine derivatives are associated with the proliferation and differentiation of cells, and their continuous activation and overexpression can cause cancer . They are part of anxiolytic drugs and a drug for the treatment of pulmonary hypertension .
Synthesis Analysis
Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The methods for the synthesis are systematized according to the method to assemble the pyrazolopyridine system .Molecular Structure Analysis
The chemical structure of the synthesized compound was established based on elemental analysis and spectral data .Chemical Reactions Analysis
1-Alkyl-N-Boc-5-formylpyrazol-4-amines react with malononitrile and cyanoacetamide to form 5-amino-1H-pyrazolo[4,3-b]pyridine nitriles and amides, respectively .Scientific Research Applications
Synthesis and Structural Analysis
Synthesis Methods : A study by Halim and Ibrahim (2022) discusses the synthesis of a novel compound closely related to 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine. They employed ring opening and closure reactions in their synthesis, demonstrating the compound's structural stability and high reactivity for nucleophilic attack (Halim & Ibrahim, 2022).
Spectral and Quantum Studies : The same study also provided in-depth spectral analysis and quantum studies, including theoretical electronic absorption spectra, hyper conjugative interactions, and thermodynamic properties, which are crucial for understanding the compound's behavior and potential applications (Halim & Ibrahim, 2022).
Antibacterial and Antifungal Activities
- Antimicrobial Properties : Research by Maqbool et al. (2014) focused on the synthesis of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acids, revealing good antibacterial properties in some synthesized compounds (Maqbool et al., 2014).
Antitumor Activities
- Antitumor Applications : El-Borai, Rizk, Abd‐Aal, and El-Deeb (2012) reported on the antitumor activity of pyrazolo[3,4-b]pyridine derivatives against liver cell lines, highlighting the potential of these compounds in cancer research (El-Borai et al., 2012).
Chemical Transformations and Reactivity
- Reactivity and Transformations : A study by Biffin, Brown, and Porter (1968) explored the transformation of pyrimidines into pyrazoles, which is relevant for understanding the chemical reactivity of similar compounds, including this compound (Biffin et al., 1968).
Miscellaneous Applications
- Synthesis of Nucleosides : Research by Sanghvi et al. (1989) on the synthesis of various C-4 substituted pyrazolo[3,4-b]pyridine nucleosides for biological activity testing adds another dimension to the potential applications of this compound (Sanghvi et al., 1989).
Mechanism of Action
Target of Action
The primary targets of 3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine are cyclin-dependent kinases (CDKs) . CDKs are a group of protein kinases that are crucial for cell cycle regulation .
Mode of Action
This compound interacts with its targets, the CDKs, by inhibiting their activity . This inhibition disrupts the normal cell cycle progression, leading to cell cycle arrest .
Biochemical Pathways
The compound affects the cell cycle regulation pathway . By inhibiting CDKs, it disrupts the normal progression of the cell cycle, affecting downstream processes such as DNA replication and cell division .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of CDKs, leading to cell cycle arrest . This can result in the inhibition of cell proliferation, which is particularly relevant in the context of cancer treatment .
Future Directions
The development of an effective synthetic approach to novel derivatives of said heterocyclic system containing both an amino group and additional functionality in the pyridine ring would significantly expand their synthetic use and increase the biological potential of compounds constructed on their basis .
Biochemical Analysis
Biochemical Properties
3-Amino-5-methoxy-1H-pyrazolo[3,4-b]pyridine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect signaling pathways within cells, leading to alterations in cellular functions . Additionally, this compound can bind to nucleic acids, potentially interfering with DNA and RNA processes .
Cellular Effects
The effects of this compound on cells are multifaceted. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, by inhibiting specific kinases, this compound can alter the phosphorylation status of various proteins, thereby modulating signaling cascades that control cell growth, differentiation, and apoptosis . Furthermore, this compound has been observed to affect the expression of genes involved in metabolic pathways, potentially leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to the active sites of enzymes, inhibiting their catalytic activity. This binding often involves interactions with key amino acid residues within the enzyme’s active site, leading to conformational changes that reduce enzyme activity . Additionally, this compound can interact with nucleic acids, potentially disrupting processes such as transcription and replication .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, leading to a reduction in its biological activity . Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes, including sustained inhibition of kinase activity and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as the inhibition of specific kinases involved in disease pathways . At higher doses, toxic or adverse effects can occur, including cytotoxicity and disruption of normal cellular functions . Threshold effects have been observed, where a certain dosage level is required to achieve a significant biological response .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels within cells . For instance, the compound can inhibit enzymes involved in nucleotide synthesis, leading to alterations in the availability of nucleotides for DNA and RNA synthesis . This inhibition can affect cell proliferation and other processes dependent on nucleotide availability .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the compound’s localization and accumulation in different cellular compartments . For example, binding to transporters can facilitate the uptake of this compound into cells, while interactions with binding proteins can affect its intracellular distribution .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the nucleus can enhance its interactions with nucleic acids, while distribution to the cytoplasm can facilitate its interactions with cytoplasmic enzymes . These localization patterns are essential for the compound’s biological effects and therapeutic potential .
Properties
IUPAC Name |
5-methoxy-2H-pyrazolo[3,4-b]pyridin-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O/c1-12-4-2-5-6(8)10-11-7(5)9-3-4/h2-3H,1H3,(H3,8,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWKPLSJQMSZSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(NN=C2N=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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